molecular formula C14H10Cl2FNO2 B12597145 Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- CAS No. 610320-74-6

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-

Cat. No.: B12597145
CAS No.: 610320-74-6
M. Wt: 314.1 g/mol
InChI Key: WVIOSPGCTSUJNI-UHFFFAOYSA-N
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Description

The compound belongs to the benzamide class, characterized by a benzene ring substituted with chlorine atoms at positions 3 and 5, a hydroxyl group at position 2, and an amide-linked (4-fluorophenyl)methyl group. These substituents likely influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding, which are critical in biological or material applications.

Properties

CAS No.

610320-74-6

Molecular Formula

C14H10Cl2FNO2

Molecular Weight

314.1 g/mol

IUPAC Name

3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Cl2FNO2/c15-9-5-11(13(19)12(16)6-9)14(20)18-7-8-1-3-10(17)4-2-8/h1-6,19H,7H2,(H,18,20)

InChI Key

WVIOSPGCTSUJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)F

Origin of Product

United States

Preparation Methods

Reaction Between Salicylic Acid Derivatives and Aniline Derivatives

Method Overview:
The synthesis primarily involves reacting salicylic acid derivatives with aniline derivatives under controlled conditions. This method leverages the reactivity of the hydroxyl group on salicylic acid and the amine group on aniline to form the benzamide structure.

Key Reaction Parameters:

  • Temperature: Typically maintained between 60°C and 100°C to optimize yield.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used.
  • Catalysts: Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (Hydroxybenzotriazole) may be employed.
  • Reaction Time: Reaction duration ranges from 4 to 12 hours depending on the specific reactants and conditions.

Reaction Monitoring:
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor progress and ensure completion.

Substitution Reactions for Functional Group Introduction

Method Overview:
To introduce specific functional groups such as chlorine and fluorine, substitution reactions are carried out on pre-synthesized benzamide scaffolds. This step ensures precise placement of substituents at desired positions (e.g., 3,5-dichloro and 4-fluorophenyl).

Key Reaction Parameters:

  • Reagents: Chlorinating agents like thionyl chloride or phosphorus pentachloride for dichlorination; fluorinating agents such as N-fluorobenzenesulfonimide for fluorination.
  • Solvent: Chloroform or dichloromethane is often preferred.
  • Temperature: Controlled at room temperature or slightly elevated (30°C–50°C).
  • Reaction Time: Typically ranges from 2 to 6 hours.

Purification:
Post-reaction purification is achieved through recrystallization or column chromatography.

Coupling Reactions Using Benzoyl Chloride Derivatives

Method Overview:
An alternative approach involves coupling benzoyl chloride derivatives with substituted anilines. This method is particularly useful for introducing hydroxyl groups at specific positions.

Key Reaction Parameters:

  • Reagents: Benzoyl chloride derivatives serve as precursors to the benzamide backbone.
  • Catalysts: Pyridine or triethylamine is used to neutralize acidic byproducts.
  • Solvent: Toluene or ethyl acetate is commonly employed.
  • Temperature: Reaction conducted at reflux conditions (~110°C).
  • Reaction Time: Approximately 6–8 hours.

Yield Optimization:
Careful control of stoichiometry and reaction conditions ensures high yield and purity.

Computational Chemistry and Crystallographic Analysis

Computational methods are employed to predict bond lengths, angles, and molecular geometry during synthesis. Crystallographic data further aids in verifying the structural integrity of the synthesized compound.

Data Table: Summary of Key Preparation Parameters

Method Reagents/Catalysts Solvent Temperature Time Monitoring Technique
Salicylic Acid + Aniline Derivatives EDC/HOBt DMF/Acetonitrile 60°C–100°C 4–12 hours TLC/HPLC
Substitution Reactions Thionyl Chloride, NFSI Chloroform/CH2Cl2 RT–50°C 2–6 hours TLC
Benzoyl Chloride Coupling Pyridine/Triethylamine Toluene/Ethyl Acetate ~110°C 6–8 hours Spectroscopy

Notes on Optimization

  • Reaction conditions such as temperature and solvent choice significantly impact yield and purity. Polar aprotic solvents generally enhance reaction rates.
  • Monitoring techniques like TLC and HPLC are essential for ensuring reaction completion without side-product formation.
  • Post-synthesis purification methods such as recrystallization or chromatography are critical for isolating the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Benzamide derivatives, including the compound , have shown significant antimicrobial properties. They are utilized in formulations to prevent bacterial growth in various products such as shampoos, soaps, and textile finishes. The compound acts as an antimicrobial agent effective against a range of bacteria, making it valuable in personal care and industrial applications .

2. Cancer Treatment
Recent studies have indicated that benzamide compounds can inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme linked to cancer cell proliferation. Specifically, research has demonstrated that certain benzamide derivatives can suppress the growth of human hepatocellular carcinoma cells (HepG2). This suggests potential applications in developing treatments for liver cancer .

3. Neurodegenerative Disorders
Benzamide derivatives are also being explored for their neuroprotective effects. They have been identified as potential candidates for treating neurodegenerative diseases by enhancing cognitive functions and memory. This is particularly relevant for compounds targeting acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in Alzheimer's disease pathology .

Agricultural Applications

1. Pesticidal Activity
Research has indicated that benzamide compounds can serve as effective pesticides. A series of novel benzamides have been designed to exhibit high activity against pests, thus contributing to agricultural sustainability by providing alternatives to traditional chemical pesticides .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesEvaluated the efficacy of benzamide in personal care productsDemonstrated significant reduction in microbial growth
Cancer ResearchInvestigated the inhibition of Nampt by benzamide derivativesShowed promising results in suppressing HepG2 cell proliferation
Neuroprotective EffectsAssessed the impact of benzamide on cognitive functionsIdentified potential for improving memory and learning in neurodegenerative models

Mechanism of Action

The mechanism of action of Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, making it a potent compound in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table compares the target compound with structurally related benzamides, highlighting substituent variations, molecular properties, and functional roles:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3,5-Dichloro-N-(2-methyl-but-3-yn-2-yl)benzamide - 3,5-dichloro
- N-linked alkyne (2-methyl-but-3-yn-2-yl)
C₁₂H₁₁Cl₂NO 264.13 g/mol Forms 1D supramolecular chains via N–H⋯O hydrogen bonding; studied for crystal packing .
3,5-Dichloro-N-(4-chloro-3-nitrophenyl)-2-methoxybenzamide - 3,5-dichloro
- 2-methoxy
- N-linked 4-chloro-3-nitrophenyl
C₁₄H₉Cl₃N₂O₄ 375.59 g/mol High PSA (81.47 Ų), suggesting polar surface interactions; used in material science studies .
Pronamide (3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) - 3,5-dichloro
- N-linked 1,1-dimethylpropynyl
C₁₂H₁₁Cl₂NO 264.13 g/mol Herbicide (Kerb®); regulates plant growth via microtubule disruption .
3,5-Dichloro-N-(5-methylthiophen-2-yl)benzamide - 3,5-dichloro
- N-linked thiophene
C₁₂H₉Cl₂NOS 286.18 g/mol Intermediate in synthesis of enzyme inhibitors; thermal stability up to 100°C .
3,5-Dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzamide - 3,5-dichloro
- N-linked sulfanylmethyl-4-fluorophenyl
C₂₀H₁₄Cl₂FNOS 414.25 g/mol Potential bioactivity inferred from sulfur-containing analogs; structural studies ongoing .
Target Compound: 3,5-Dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide - 3,5-dichloro
- 2-hydroxy
- N-linked (4-fluorophenyl)methyl
C₁₄H₁₀Cl₂FNO₂ 314.14 g/mol (calc.) Hypothesized applications in medicinal chemistry due to fluorophenyl and hydroxyl groups. N/A*

*Note: Direct data for the target compound are absent in the evidence; properties inferred from analogs.

Key Structural and Functional Insights

Substituent Effects on Molecular Interactions

  • Hydroxyl vs.
  • Fluorophenyl vs.

Biological Activity

Benzamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- , exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C13_{13}H10_{10}Cl3_{3}NO2_2
Molecular Weight: 303.58 g/mol
CAS Number: 70853
Physical Properties:

  • Melting Point: Not specified
  • Boiling Point: Not specified
  • Solubility: Varies depending on solvent

Benzamide derivatives often function through the inhibition of specific enzymes or receptors. The compound may act by:

  • Inhibiting Enzyme Activity: By binding to the active site or allosteric sites of target enzymes, it can block substrate access or alter enzyme conformation.
  • Modulating Signal Transduction Pathways: Acting as an agonist or antagonist at various receptors can influence cellular signaling.

Biological Activities

  • Antimicrobial Activity
    • Benzamide derivatives have shown significant antimicrobial properties. For instance, studies indicate that certain benzamide compounds exhibit strong inhibitory effects against various bacterial strains and fungi. The compound's structure allows it to disrupt microbial cell wall synthesis or function as a metabolic inhibitor.
  • Anticancer Properties
    • Research has demonstrated that benzamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study highlighted that specific benzamide compounds effectively inhibited cell proliferation in cancer cell lines by targeting critical pathways involved in cell cycle regulation.
  • Anti-inflammatory Effects
    • Some benzamides have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and chemokines.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating moderate efficacy compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of benzamide derivatives on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating substantial anticancer activity .

Research Findings

StudyFindings
Inhibitory activity against Fusarium oxysporum with EC50 values ranging from 11.61 to 17.39 µg/mL for different derivatives.
Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 of 15 µM.
Evaluated structural modifications leading to enhanced antimicrobial properties in related benzamide compounds.

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